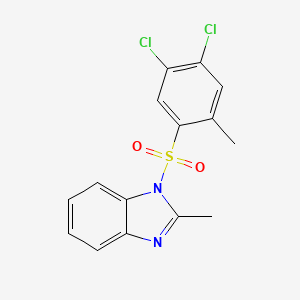

![molecular formula C12H12FI B2825301 1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-15-5](/img/structure/B2825301.png)

1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . BCP derivatives have been extensively studied and proven valuable alternatives to benzene rings . The core of fluoro-bicyclo[1.1.1]pentanes has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Synthesis Analysis

The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes has been developed to potentially mimic ortho-substituted arenes . Useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate . The synthesis of these 1,2-difunctionalized bicyclo[1.1.1]pentanes encouraged the preparation of drug bioisosteres .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The fluoro-bicyclo[1.1.1]pentanes have been studied, and the core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis

The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho-substituted arenes is described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Physical And Chemical Properties Analysis

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These three-dimensional moieties often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .Orientations Futures

The future directions in the research of BCP derivatives involve the development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho-substituted arenes . This will aid those in drug discovery regarding when the application of such systems makes sense and how to access them in such circumstances .

Propriétés

IUPAC Name |

1-(2-fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FI/c1-8-3-2-4-9(10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBZTTIHOAJOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C23CC(C2)(C3)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)

![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B2825231.png)

![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825238.png)

![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)